Cas no 3190-71-4 ((4S)-2,5-Dioxo-4-oxazolidinepropanoic Acid Phenylmethyl Ester)

(4S)-2,5-Dioxo-4-oxazolidinepropanoic Acid Phenylmethyl Ester Chemical and Physical Properties
Names and Identifiers
-
- 4-Oxazolidinepropanoicacid, 2,5-dioxo-, phenylmethyl ester, (4S)-
- (4S)-2,5-Dioxo-4-oxazolidinepropanoic Acid Phenylmethyl Ester
- H-GLU(OBZL)-NCA
- (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate
- 5-Benzyl L-glutamate N-carboxyanhydride
- 5-benzyl L-Glutamate N-Carboxyanhydrie
- benzyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate
- Glutamicacid,5-benzyl ester
- L-Glu(OBzl)-NCA
- Glu(OBzl)NCA
- Glutamic acid,5-benzyl ester,NCA
- L-benzylglutamate NCA
- MFCD11046651
- FD21374
- (S)-Benzyl3-(2,5-dioxooxazolidin-4-yl)propanoate
- 4-Oxazolidinepropanoic acid, 2,5-dioxo-, phenylmethyl ester, (S)-
- epsilon-Benzyl-L-glutamic acid carboxylic anhydride
- AMY22754
- 3190-71-4
- Glu-(OBZL)-NCA
- benzyl (S)-3-(2,5-dioxooxazolidin-4-yl)propanoate
- A851323
- AKOS015914196
- DTXSID40431091
- DS-15119
- J-650078
- CS-W005557
- SCHEMBL7013306
-
- MDL: MFCD08274899
- Inchi: InChI=1S/C13H13NO5/c15-11(18-8-9-4-2-1-3-5-9)7-6-10-12(16)19-13(17)14-10/h1-5,10H,6-8H2,(H,14,17)/t10-/m0/s1
- InChI Key: UGCBVSDSTGUPBC-JTQLQIEISA-N
- SMILES: O=C(CC[C@H]1C(OC(N1)=O)=O)OCC2=CC=CC=C2
Computed Properties
- Exact Mass: 263.07900
- Monoisotopic Mass: 263.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 81.7A^2
Experimental Properties
- Density: 1.293
- Melting Point: 97-98 ºC
- Refractive Index: 1.54
- PSA: 81.70000
- LogP: 1.47380
(4S)-2,5-Dioxo-4-oxazolidinepropanoic Acid Phenylmethyl Ester Security Information
(4S)-2,5-Dioxo-4-oxazolidinepropanoic Acid Phenylmethyl Ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(4S)-2,5-Dioxo-4-oxazolidinepropanoic Acid Phenylmethyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K39319-25g |
2,5-Dioxo-4-oxazolidinepropanoic acidphenylmethyl ester |
3190-71-4 | 97% | 25g |
$210 | 2024-05-24 | |
eNovation Chemicals LLC | K39319-100g |
2,5-Dioxo-4-oxazolidinepropanoic acidphenylmethyl ester |
3190-71-4 | 97% | 100g |
$350 | 2024-05-24 | |
TRC | D486830-2.5g |
(4S)-2,5-Dioxo-4-oxazolidinepropanoic Acid Phenylmethyl Ester |
3190-71-4 | 2.5g |
$121.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D916185-25g |
Benzyl (S)-2,5-Dioxooxazolidine-4-propanoate |
3190-71-4 | 95% | 25g |
$180 | 2023-09-03 | |
Fluorochem | 044842-5g |
epsilon-Benzyl-L-glutamic acid carboxylic anhydride |
3190-71-4 | 95% | 5g |
£47.00 | 2022-03-01 | |
abcr | AB437495-250 mg |
(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate, 95% (H-GLU(OBzl)-NCA); . |
3190-71-4 | 95% | 250MG |
€74.40 | 2023-07-18 | |
abcr | AB437495-5 g |
(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate, 95% (H-GLU(OBzl)-NCA); . |
3190-71-4 | 95% | 5g |
€128.10 | 2023-07-18 | |
Fluorochem | 044842-25g |
epsilon-Benzyl-L-glutamic acid carboxylic anhydride |
3190-71-4 | 95% | 25g |
£140.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OT044-5g |
(4S)-2,5-Dioxo-4-oxazolidinepropanoic Acid Phenylmethyl Ester |
3190-71-4 | 97% | 5g |
280.0CNY | 2021-07-12 | |
Chemenu | CM191388-25g |
benzyl (S)-3-(2,5-dioxooxazolidin-4-yl)propanoate |
3190-71-4 | 95%+ | 25g |
$121 | 2023-03-06 |
(4S)-2,5-Dioxo-4-oxazolidinepropanoic Acid Phenylmethyl Ester Suppliers
(4S)-2,5-Dioxo-4-oxazolidinepropanoic Acid Phenylmethyl Ester Related Literature
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
Additional information on (4S)-2,5-Dioxo-4-oxazolidinepropanoic Acid Phenylmethyl Ester
(4S)-2,5-Dioxo-4-Oxazolidinepropanoic Acid Phenylmethyl Ester: A Comprehensive Overview
(4S)-2,5-Dioxo-4-Oxazolidinepropanoic Acid Phenylmethyl Ester, also known by its CAS number 3190-71-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazolidinones, which are widely studied for their potential applications in drug design and development. The structure of this compound is characterized by a phenylmethyl ester group attached to an oxazolidinone ring system, which imparts unique chemical and biological properties.
The oxazolidinone moiety in (4S)-2,5-Dioxo-4-Oxazolidinepropanoic Acid Phenylmethyl Ester is a five-membered ring containing one nitrogen atom and two oxygen atoms. This structural feature makes it highly versatile in terms of reactivity and functionality. Recent studies have highlighted the potential of oxazolidinones as building blocks for the synthesis of various bioactive molecules, including antibiotics and antiviral agents. For instance, researchers have explored the use of this compound as a precursor for the development of novel β-lactam antibiotics, which are critical in combating drug-resistant bacterial infections.
One of the key areas of research involving (4S)-2,5-Dioxo-4-Oxazolidinepropanoic Acid Phenylmethyl Ester is its role in asymmetric synthesis. The (4S) configuration of this compound makes it an ideal chiral auxiliary for the enantioselective synthesis of complex molecules. Chiral auxiliaries are widely used in organic synthesis to control the stereochemistry of reactions, ensuring the formation of enantiomerically pure products. Recent advancements in catalytic asymmetric synthesis have further enhanced the utility of this compound in constructing biologically active compounds with high enantioselectivity.
In addition to its role in organic synthesis, (4S)-2,5-Dioxo-4-Oxazolidinepropanoic Acid Phenylmethyl Ester has been investigated for its pharmacological properties. Studies have shown that this compound exhibits moderate antibacterial activity against Gram-positive bacteria, making it a potential candidate for further development into therapeutic agents. Furthermore, its ability to act as a prodrug has been explored, where it can be metabolized in vivo to release bioactive compounds with enhanced pharmacokinetic profiles.
The synthesis of (4S)-2,5-Dioxo-4-Oxazolidinepropanoic Acid Phenylmethyl Ester involves a multi-step process that typically begins with the preparation of the oxazolidinone core. One common approach involves the reaction of an amino acid derivative with an aldehyde or ketone under acidic conditions to form the five-membered ring. Subsequent functionalization steps allow for the introduction of the phenylmethyl ester group and other substituents as needed. Recent optimizations in synthetic protocols have improved the efficiency and scalability of these reactions, making them more amenable to industrial applications.
From a structural perspective, (4S)-2,5-Dioxo-4-Oxazolidinepropanoic Acid Phenylmethyl Ester exhibits a high degree of conformational flexibility due to the presence of multiple stereogenic centers and functional groups. This flexibility plays a crucial role in determining its interactions with biological targets, such as enzymes and receptors. Computational studies have been employed to model these interactions at an atomic level, providing valuable insights into the design of more potent and selective drug candidates.
The application of green chemistry principles has also been explored in the context of synthesizing (4S)-2,5-Dioxo-4-Oxazolidinepropanoic Acid Phenylmethyl Ester. Researchers have sought to minimize waste generation and reduce energy consumption during the synthesis process by employing catalytic methods and using environmentally benign solvents. These efforts align with global initiatives aimed at promoting sustainable chemical practices while maintaining high standards of product quality.
In conclusion, (4S)-2,5-Dioxo-4-Oxazolidinepropanoic Acid Phenylmethyl Ester is a versatile compound with significant potential in various areas of chemical research and development. Its unique structural features make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new applications and improve synthetic methodologies for this compound, its role in advancing scientific knowledge will undoubtedly grow even further.
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